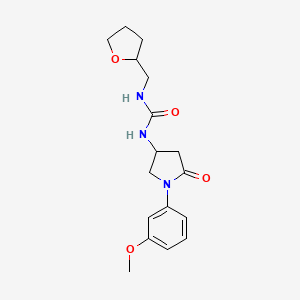

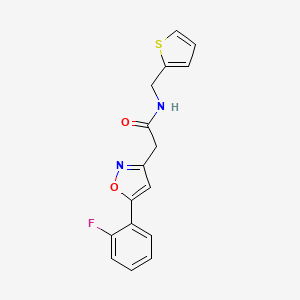

N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

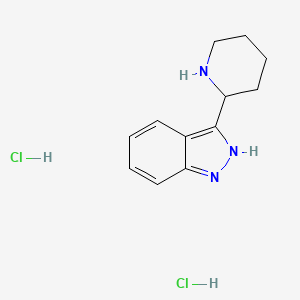

N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide, also known as CMOP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMOP belongs to the class of compounds known as chromen-4-ones, which are known to possess antioxidant, anti-inflammatory, and antitumor properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Effects and Synthesized New Derivatives

Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide, have been synthesized and evaluated for their antibacterial activities. These compounds, characterized by advanced spectroscopic methods, demonstrated significant bacteriostatic and bactericidal activities against various bacterial strains, indicating the potential of such compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Biological Activities of Analogues

The chemical synthesis of analogues bearing substituents at specific positions on the chromene nucleus has been explored, leading to compounds with varying biological activities. For instance, the synthesis of 5-deazaaminopterin analogues, involving reactions with cyanothioacetamide, resulted in compounds with different levels of activity against human leukemic cells. Such studies highlight the versatility of cyanoacetamide derivatives in synthesizing biologically active compounds (Su et al., 1988).

Efficient Multicomponent Synthesis of Functionalized Derivatives

Efficient synthetic methods for creating densely functionalized 4H-chromene derivatives have been developed. These methods involve one-pot, multicomponent reactions that yield compounds with potential medicinal applications, showcasing the utility of such synthetic approaches in generating complex molecules efficiently (Boominathan et al., 2011).

Reagents for Attaching Sugars to Proteins

Cyanomethyl derivatives have also been used as reagents for the attachment of sugars to proteins, a process critical in various biochemical applications. Such compounds can be converted to methyl imidate groups, which then react readily with amines and proteins, demonstrating their utility in biochemical modifications (Lee, Stowell, & Krantz, 1976).

Anti-inflammatory and Ulcerogenic Activities

Derivatives of cyanoacetamide, including chromene and pyridone moieties, have been synthesized and evaluated for their anti-inflammatory, ulcerogenic, and antipyretic properties. These studies offer insights into the therapeutic potential of such compounds, underscoring their significance in medicinal chemistry research (Fayed et al., 2021).

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-2-(7-methoxy-2-oxochromen-4-yl)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-7-19(8-6-18)16(20)9-12-10-17(21)23-15-11-13(22-2)4-5-14(12)15/h4-5,10-11H,3,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFKDKXWSBJWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-propylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)

![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)

![N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2704083.png)